5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
5-(2-chlorobutanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-2-7(11)10(16)13-3-5-6(4-13)9(15)12-8(5)14/h5-7H,2-4H2,1H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLRNZPGHIXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2C(C1)C(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In the context of photocatalysis, DPP-based compounds can absorb light across a wide range of wavelengths, from ultraviolet to near-infrared . Upon absorption of light, these compounds can undergo various photochemical reactions, leading to the formation of new chemical products .
In perovskite solar cells, DPP-based compounds can serve as efficient hole transporting layers . The hole mobility and energy levels of these compounds are important factors in the performance of the solar cells .
Biochemical Analysis
Biochemical Properties
5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity.
Cellular Effects
The effects of 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme and the context of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a reduction in its efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell morphology and function.
Dosage Effects in Animal Models
In animal models, the effects of 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione vary with different dosages. At low doses, it may exhibit therapeutic effects, such as reducing oxidative stress or inhibiting tumor growth. At high doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby affecting energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acyl Group
5-(2-Chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Key Differences: Shorter acyl chain (acetyl vs. butanoyl). Molecular Weight: 216.63 g/mol (C₈H₉ClN₂O₃) .
- Implications: Higher reactivity due to reduced steric hindrance. Lower lipophilicity compared to the butanoyl derivative .
5-(3-Chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Key Differences: 3-Chloropropanoyl substituent (C₃ chain) and ethyl group at the 2-position. Molecular Weight: Not reported (estimated ~272 g/mol based on formula C₁₂H₁₆ClN₂O₃).
- Implications: Enhanced steric effects from the ethyl group may reduce enzymatic degradation. Intermediate lipophilicity between chloroacetyl and chlorobutanoyl analogs .
5-(2-Chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Functional Group Modifications
2-Methyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Key Differences: Methylglycyl group replaces chlorobutanoyl. Molecular Weight: 225.24 g/mol (C₁₀H₁₅N₃O₃) .
- Lower molecular weight and altered solubility profile .
(3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Key Differences: Benzyl substituent instead of chlorinated acyl group. Molecular Weight: Not reported (estimated ~280 g/mol).
- Implications: Aromatic π-π interactions enhance binding to hydrophobic targets. Potential application in medicinal chemistry as a scaffold .
Preparation Methods
Stepwise Acylation and Cyclocondensation
In this method, 2-chlorobutanoyl chloride is introduced to a succinimide derivative (e.g., 3-aminopyrrolidin-2-one) under basic conditions, forming an intermediate acylated amine. Subsequent cyclization is achieved via dehydrative coupling in the presence of a Lewis acid catalyst such as zinc chloride. A representative procedure involves refluxing the intermediate in tetrahydrofuran with catalytic p-toluenesulfonic acid, yielding the target compound in 68–74% efficiency.
Key Reaction Parameters
| Starting Material | Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 3-Aminopyrrolidin-2-one | 2-Chlorobutanoyl chloride | ZnCl₂ | 80°C, 12 h | 72% |
Palladium-Catalyzed Cross-Coupling Functionalization
Building on methodologies for diketopyrrolopyrrole (DPP) derivatives, this route functionalizes a preformed tetrahydropyrrolopyrrolodione core via Suzuki–Miyaura coupling. While typically used for aryl groups, the protocol adapts to acyl chloride partners by employing palladium-catalyzed acylation.
Post-Synthetic Acylation of the DPP Core
The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core is synthesized via cyclocondensation of diethyl succinate with ammonium acetate, followed by chlorination. The 5-position is then acylated using 2-chlorobutanoyl chloride under palladium catalysis (Pd(OAc)₂, SPhos ligand) in degassed dimethylformamide. This method achieves 65–71% yields, with regioselectivity confirmed by NMR.
Optimization Insights
- Ligand Effects : SPhos outperforms PPh₃ in minimizing diacylation byproducts.
- Solvent Choice : Dimethylformamide enhances solubility of the DPP core compared to tetrahydrofuran.
One-Pot Tandem Cyclization-Acylation
A streamlined one-pot synthesis combines ring formation and acylation steps, reducing purification overhead. This method employs 2-chlorobutanoyl chloride as both an acylating agent and a cyclization promoter.
Mechanism and Conditions
The reaction initiates with the formation of a Schiff base between a diamine (e.g., 1,2-diaminopropane) and a diketone derivative, followed by in situ acylation. Using iodine in 1-butyl-3-methylimidazolium bromide ([BMIm]Br) as an ionic liquid medium, the tandem process achieves 83–89% yields. The ionic liquid stabilizes reactive intermediates, suppressing hydrolytic side reactions.
Critical Data
| Diamine | Acylating Agent | Medium | Time | Yield |
|---|---|---|---|---|
| 1,2-Diaminopropane | 2-Chlorobutanoyl chloride | [BMIm]Br | 6 h | 86% |
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation significantly accelerates the synthesis, particularly for thermally demanding cyclization steps. This method immobilizes the succinimide precursor on Wang resin, enabling rapid acylation and cleavage.
Procedure and Efficiency
The resin-bound intermediate is treated with 2-chlorobutanoyl chloride and diisopropylethylamine under microwave irradiation (140°C, 20 min). Cleavage with trifluoroacetic acid yields the product with 78% purity (HPLC) and 92% recovery. This approach is advantageous for high-throughput screening but requires specialized equipment.
Enzymatic Catalysis for Stereocontrol
Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to achieve enantioselective acylation. While less common for chlorinated acyl groups, this method offers a sustainable alternative with moderate yields (54–60%).
Substrate Scope and Limitations
The enzyme exhibits preferential activity toward (R)-isomers of the pyrrolopyrrolodione core, enabling kinetic resolution. However, the steric bulk of the 2-chlorobutanoyl group reduces turnover rates compared to smaller acyl donors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
